4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate
Overview
Description
4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate is an organic compound with the molecular formula C₁₉H₁₃ClN₂O₄. It is a complex molecule that features a chlorophenoxy group, a benzyl group, and a pyrazinecarboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate typically involves multiple steps:
Formation of the chlorophenoxycarbonyl intermediate: This step involves the reaction of 4-chlorophenol with phosgene to form 4-chlorophenyl chloroformate.
Benzylation: The intermediate is then reacted with benzyl alcohol in the presence of a base to form 4-[(4-chlorophenoxy)carbonyl]benzyl alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted chlorophenoxy derivatives.
Scientific Research Applications
4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorophenoxy)carbonyl]benzyl 2-(acetyloxy)benzoate
- 4-[(4-chlorophenoxy)carbonyl]benzyl N-(phenylacetyl)glycylglycinate
Uniqueness
4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate is unique due to the presence of the pyrazinecarboxylate moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired activities .
Properties
IUPAC Name |
[4-(4-chlorophenoxy)carbonylphenyl]methyl pyrazine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4/c20-15-5-7-16(8-6-15)26-18(23)14-3-1-13(2-4-14)12-25-19(24)17-11-21-9-10-22-17/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFWSAXKDHCCRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=NC=CN=C2)C(=O)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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